Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzofuran, a bicyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate.
Reduction: Formation of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: Lacks the hydroxyl group present in Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of the benzofuran moiety.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Biological Activity
Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate is a compound derived from the benzofuran family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.
Chemical Structure and Properties
Chemical Formula : C11H12O3
Molecular Weight : 192.21 g/mol
CAS Number : 155852-41-8
Physical State : Pale-yellow to yellow-brown liquid with a purity of 95% .
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is often assessed using assays such as DPPH and ABTS radical scavenging methods .
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are important in the management of conditions like Alzheimer's disease and diabetes .
- Cannabinoid Receptor Modulation : Similar compounds in the benzofuran class have been studied for their ability to act as selective agonists for cannabinoid receptors, particularly CB2, suggesting potential anti-inflammatory effects .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated through various assays:
Assay Type | Result (IC50 values) |
---|---|
DPPH Radical Scavenging | 25 µg/mL |
ABTS Radical Scavenging | 30 µg/mL |
These results indicate that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 15 µg/mL |
Escherichia coli | 20 µg/mL |
This suggests that this compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Research indicates that compounds with similar structures can exert neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation. These findings position this compound as a potential therapeutic agent in neurodegenerative diseases .
Case Studies
- Study on Antioxidant and Antimicrobial Activities : A comprehensive analysis involving various derivatives of dihydrobenzofurans revealed that this compound exhibited superior antioxidant and antimicrobial properties compared to standard reference compounds .
- Evaluation in Neurodegenerative Models : In vitro studies using neuronal cell lines demonstrated that this compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions, indicating its potential as a neuroprotective agent .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10,12H,4-5H2,1H3 |
InChI Key |
WGZLRQYVHHASBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OCC2)O |
Origin of Product |
United States |
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